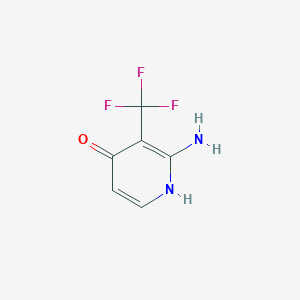

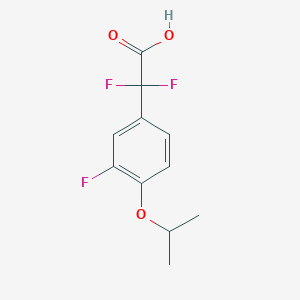

2-(2,6-Difluorophenyl)-2-fluoroethan-1-amine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

2-(2,6-Difluorophenyl)-2-fluoroethan-1-amine, also known as 2-Difluorophenyl-2-fluoroethanamine, is an organic compound with the chemical formula C7H8F4N. It is a colorless, odorless crystalline solid that is soluble in water and organic solvents. 2-Difluorophenyl-2-fluoroethanamine is used in organic synthesis and has been studied for its potential applications in the pharmaceutical and agricultural industries.

Applications De Recherche Scientifique

Fluorescence-based Assays and Biomolecule Labeling

One significant application of 2-(2,6-Difluorophenyl)-2-fluoroethan-1-amine derivatives is in the development of fluorescence-based assays and biomolecule labeling. The use of activated esters of meso-CarboxyBODIPY, which involves amide bond formation with amines, showcases substantial changes in emission spectra and intensity upon conjugation. This property is leveraged for the rapid and selective fluorogenic detection and labeling of amines, amino acids, and proteins, with applications ranging from food spoilage detection to staining of proteins in electrophoretic gels or living cells (Jeon et al., 2020).

Synthesis of Fluorine-containing Compounds

Another research direction involves the synthesis of fluorine-containing compounds, including the conversion of 2-[18F]fluoroethyl azide to 2-[18F]fluoroethylamine. This process, using elemental copper under acidic conditions, facilitates the production of positron emission tomography tracers containing amine, amide, and N-heterocyclic moieties. The subsequent reaction of 2-[18F]fluoroethylamine with various agents demonstrates the versatility of this approach for creating radiolabeled compounds for imaging applications (Glaser et al., 2012).

High-performance Polymer Research

Research on high-performance polymers has led to the development of novel polyimides and fluoro-polyimides derived from various diamines, including those containing difluorophenyl functionalities. These polymers exhibit exceptional solubility, transparency, and thermal stability, making them suitable for advanced industrial, aerospace, and defense applications. The study of these materials contributes significantly to our understanding of the structural properties that afford such high performance (Vora, 2010).

Electroluminescence and Self-Assembly in Polymers

The functionalization of polyfluorene derivatives with primary amine groups has opened new avenues for studying electroluminescence and self-assembly behaviors in polymers. These derivatives demonstrate significant promise for use in polymer light-emitting diode (PLED) devices, offering insights into the role of hydrogen bonding, π–π stacking interactions, and the formation of special surface morphologies in achieving molecular ordering and enhanced device performance (Guo et al., 2009).

Propriétés

IUPAC Name |

2-(2,6-difluorophenyl)-2-fluoroethanamine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8F3N/c9-5-2-1-3-6(10)8(5)7(11)4-12/h1-3,7H,4,12H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VUFTZVWARYXDBV-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)F)C(CN)F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8F3N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

175.15 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-Chloro-4-(morpholin-4-yl)pyrrolo[2,1-f][1,2,4]triazine-6-carbaldehyde](/img/structure/B1475076.png)

![Ethyl 6-bromo-3-cyanoimidazo[1,2-a]pyridine-8-carboxylate](/img/structure/B1475080.png)

![Ethyl 6-bromo-8-ethoxyimidazo[1,2-a]pyridine-3-carboxylate](/img/structure/B1475081.png)

![Tert-butyl (4-(hydroxymethyl)-2-(4-(trifluoromethyl)phenyl)bicyclo[2.2.2]octan-1-yl)(isopentyl)carbamate](/img/structure/B1475084.png)

![7-Chloro-5-(methylthio)-3-(4-nitrophenyl)isothiazolo[4,5-d]pyrimidine](/img/structure/B1475088.png)

![Ethyl 4-((tert-butoxycarbonyl)(isopentyl)amino)-2-oxo-3-(4-(trifluoromethyl)phenyl)bicyclo[2.2.2]octane-1-carboxylate](/img/structure/B1475092.png)

![Ethyl 6-chloro-8-ethoxyimidazo[1,2-a]pyridine-3-carboxylate](/img/structure/B1475095.png)

![5-(Methylsulfonyl)-3-(4-nitrophenyl)isothiazolo[4,5-d]pyrimidine](/img/structure/B1475096.png)